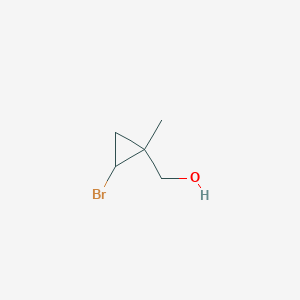
(2-Bromo-1-methylcyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- The reaction of similar cyclopropyl halides with alkali metals in alcohol solvents, like methanol, demonstrates their role in synthesizing optically active hydrocarbons (Walborsky et al., 1992).
- Reactions of 1-fluoro-1-bromo-2-arylcyclopropanes in methanol show potential for synthesizing compounds with retention of the three-membered ring under certain conditions (Aksenov & Terent'eva, 1978).
- Nucleophilic substitution reactions of allylic halides in methanol can lead to high yields of cyclopropane derivatives, indicating the relevance of such compounds in organic synthesis (Kolsaker & Storesund, 1972).
Biochemistry and Biotechnological Applications
- Methanol-based industrial biotechnology highlights the use of methanol as a building block in the chemical industry, and methylotrophic bacteria's role in synthesizing complex chemicals (Schrader et al., 2009).
- The study of methane monooxygenase in hydrocarbon hydroxylation, including the formation of alcohol derivatives from cyclopropanes, underlines its significance in biochemical processes (Liu et al., 1993).
- Research on the bioconversion of methanol to specialty chemicals in Escherichia coli indicates the potential for using methanol as a substrate for chemical production (Whitaker et al., 2017).
Methanol as a Solvent and Reagent
- The utilization of methanol as a solvent in chemical reactions, such as in the synthesis of bromo-substituted cyclopropenes, suggests its wide applicability in organic chemistry (Shirinian et al., 2012).
- Methanol's role as a reagent in transformations like the RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes further exemplifies its versatility in synthetic applications (Sarki et al., 2021).
Propiedades
IUPAC Name |
(2-bromo-1-methylcyclopropyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-5(3-7)2-4(5)6/h4,7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVIADXMRUCZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-1-methylcyclopropyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2682172.png)
![7-Methoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2682175.png)
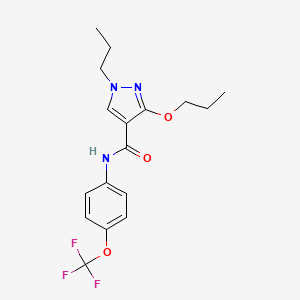
![N-(2-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682177.png)
![N-[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2682179.png)
![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2682180.png)
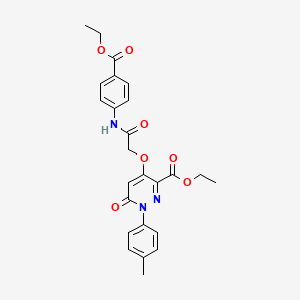
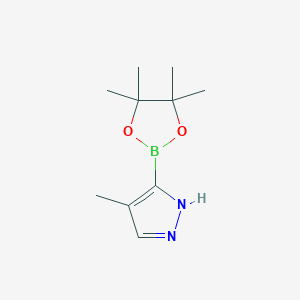
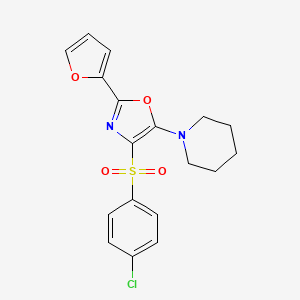
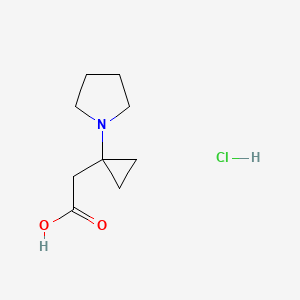
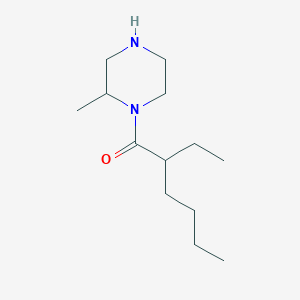
![N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2682191.png)
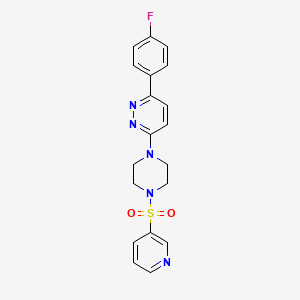
![3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2682194.png)